

Spectroscopic Profile of (R)-3-Hydroxybutanenitrile: A Technical Guide

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Compound of Interest

Compound Name: (R)-3-Hydroxybutanenitrile

Cat. No.: B107914

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Introduction: This guide provides a comprehensive overview of the key spectroscopic data for **(R)-3-Hydroxybutanenitrile** (CAS: 125103-95-9), a chiral hydroxynitrile of interest in organic synthesis and pharmaceutical development. Due to the limited availability of experimentally-derived public data for the specific (R)-enantiomer, this document presents expected spectroscopic values for 3-Hydroxybutanenitrile based on its chemical structure and established principles of NMR, IR, and MS spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 3-Hydroxybutanenitrile. This data is predicted based on the molecular structure and typical values for the functional groups present.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 4.2	Multiplet	1H	CH-OH
~ 3.5	Singlet (broad)	1H	OH
~ 2.6	Doublet of Doublets	2H	CH ₂ -CN
~ 1.3	Doublet	3H	CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Assignment
~ 118	CN
~ 65	CH-OH
~ 28	CH ₂ -CN
~ 22	CH ₃

Table 3: Expected IR Absorption Data

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3600 - 3200 (broad)	O-H	Stretching
2980 - 2850	C-H	Stretching
2260 - 2240	C \equiv N	Stretching
1450 - 1375	C-H	Bending
1100 - 1000	C-O	Stretching

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
85	[M] ⁺ (Molecular Ion)
70	[M - CH ₃] ⁺
45	[CH ₃ -CH=OH] ⁺
41	[CH ₂ =CH-CN] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **(R)-3-Hydroxybutanenitrile**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
 - Ensure the solution height in the NMR tube is approximately 4-5 cm.
- Data Acquisition (^1H and ^{13}C NMR):
 - The NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
 - For ^1H NMR, the spectral width is typically set from 0 to 10 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.
 - For ^{13}C NMR, the spectral width is set from 0 to 220 ppm. A larger number of scans is required due to the low natural abundance of ^{13}C .
 - The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

2. Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Place a small drop of liquid **(R)-3-Hydroxybutanenitrile** directly onto the center of the ATR crystal.
- Data Acquisition:

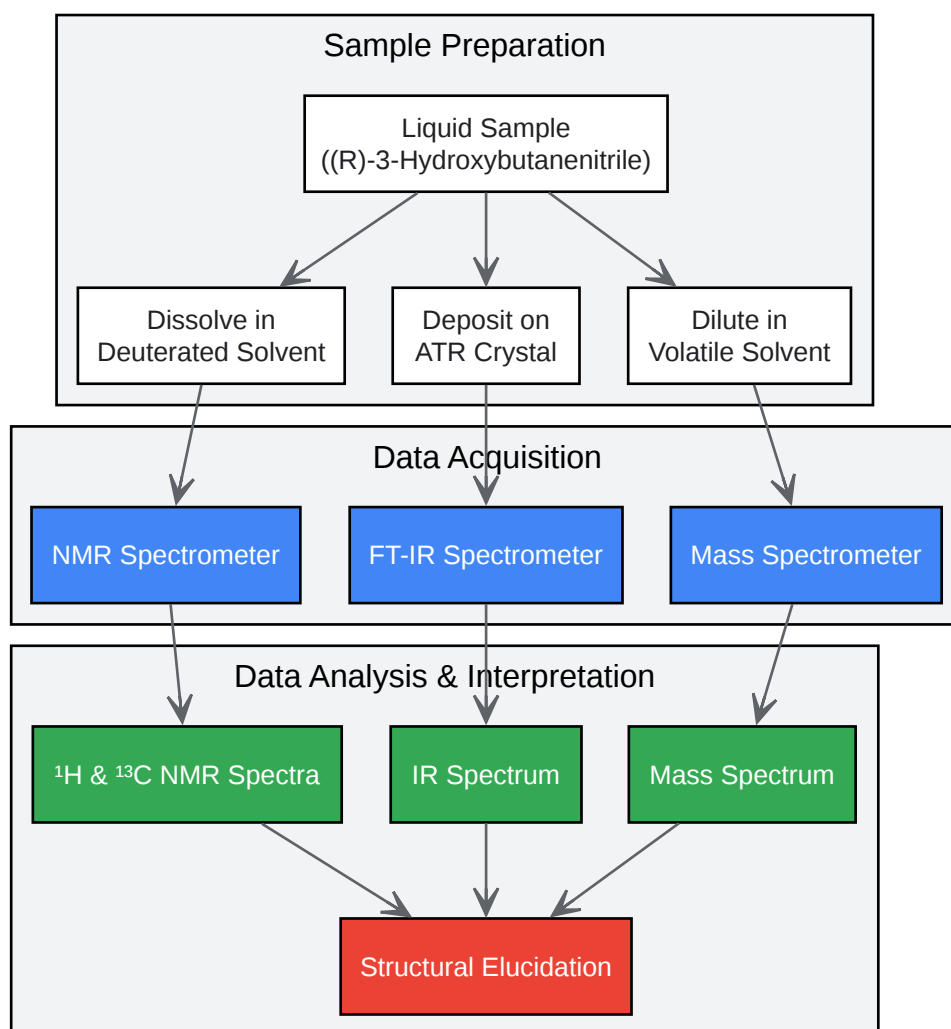
- Acquire a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

- Sample Preparation (Electron Ionization - EI):
 - Prepare a dilute solution of **(R)-3-Hydroxybutanenitrile** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Further dilute this stock solution to a final concentration of 1-10 $\mu\text{g/mL}$.
- Data Acquisition:
 - The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet.
 - For EI-MS, a standard electron energy of 70 eV is used to ionize the sample.
 - The mass analyzer scans a mass-to-charge (m/z) range, for example, from m/z 10 to 200, to detect the molecular ion and fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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